[(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
Overview
Description
The compound of interest, [(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid, is a derivative of 1,3,4-thiadiazol, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds is known for its diverse biological activities and potential use in pharmaceuticals, particularly as a side-chain in cephalosporin antibiotics .
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazol derivatives has been reported through various methods. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . Another study describes the synthesis of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid from aminoisoxazoles, which involved skeletal rearrangement and O-methylation steps . Additionally, an improved synthesis method for a related thioester was developed, which is suitable for industrial production due to its high yield and low cost .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol derivatives has been extensively studied. X-ray crystallography has been used to determine the stereochemical structure of these compounds, revealing details about their planarity and the angles between the thiadiazole ring and other structural moieties . For example, in the case of a 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid, the heterodimers formed are essentially planar, with specific dihedral angles between the thiadiazole and naphthalene rings .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-thiadiazol derivatives involves various functionalization reactions. These compounds can undergo reactions such as O-methylation, which has been shown to afford the desired Z-isomer of the target compound . The reactivity also extends to the formation of thioesters, which are important intermediates in the synthesis of cephalosporin antibiotics .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar 1,3,4-thiadiazol derivatives can be inferred. These compounds typically exhibit solid-state properties conducive to crystal formation and have been characterized by their melting points, solubility, and stability under various conditions . The presence of functional groups such as amino, methoxy, and acetic acid moieties can influence their solubility and reactivity.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication , which could suggest a similar mechanism for this compound.
Biochemical Pathways
Based on the known activities of similar compounds, it could potentially affect a variety of pathways, leading to diverse biological activities .
properties
IUPAC Name |
2-[[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(21-13)6-20-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDOPSISRWKAHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)COCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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